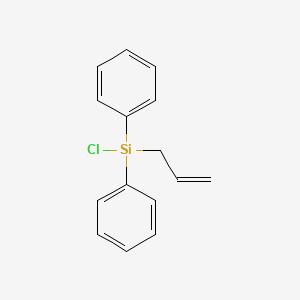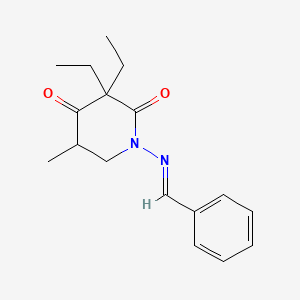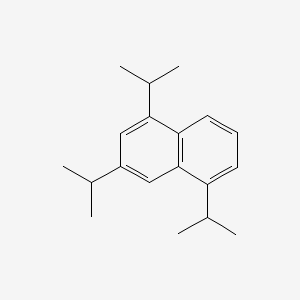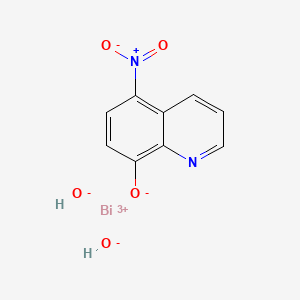
3-(Phenylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)pyridine is an organic compound that features a pyridine ring substituted with a phenylsulfonyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both the pyridine and phenylsulfonyl moieties allows for diverse chemical transformations and applications in medicinal, agricultural, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. This method employs a redox-neutral dearomatization-rearomatization strategy, which includes a tandem dearomative cycloaddition/hydrogen-evolution electrooxidative C–H sulfonation followed by acid-promoted rearomatization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures such as the one-pot synthesis of meta-sulfonated pyridines. These methods are designed to be efficient and compatible with large-scale production, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfonyl)pyridine involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylsulfonyl)thiophene
- 3-(Phenylsulfonyl)benzene
- 3-(Phenylsulfonyl)pyrrole
Uniqueness
3-(Phenylsulfonyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to other similar compounds. The nitrogen atom in the pyridine ring enhances its ability to participate in coordination chemistry and increases its reactivity in various chemical transformations .
Eigenschaften
CAS-Nummer |
39574-18-0 |
|---|---|
Molekularformel |
C11H9NO2S |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-5-2-1-3-6-10)11-7-4-8-12-9-11/h1-9H |
InChI-Schlüssel |
NYZBLZYFGKRZOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)





![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)



